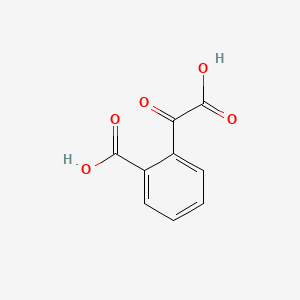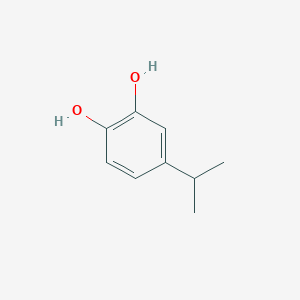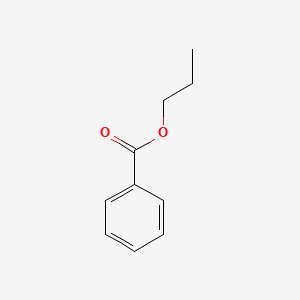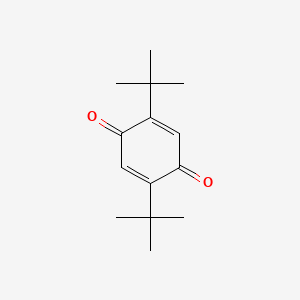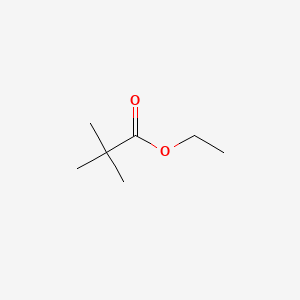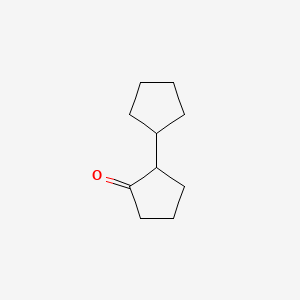
4-(2-bromoacetylamino)benzenearsonic acid
描述
4-(2-bromoacetylamino)benzenearsonic acid, also known by its chemical name 4-Bromo-2-nitrobenzenamine, is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the amino group is substituted with a bromine atom and a nitro group. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline. The process begins with the bromination of aniline to produce 4-bromoaniline, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-nitrobenzenamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination and nitration steps are carried out in sequence, followed by purification processes such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions
4-Bromo-2-nitrobenzenamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Bromo-1,2-phenylenediamine.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学研究应用
4-Bromo-2-nitrobenzenamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-nitrobenzenamine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.
相似化合物的比较
4-Bromo-2-nitrobenzenamine can be compared with other similar compounds such as:
4-Chloro-2-nitrobenzenamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activities.
2-Nitroaniline: Lacks the bromine substituent, leading to different chemical properties and reactivity.
4-Bromoaniline: Lacks the nitro group, resulting in different chemical behavior and applications.
属性
CAS 编号 |
51146-91-9 |
|---|---|
分子式 |
C8H9AsBrNO4 |
分子量 |
337.99 g/mol |
IUPAC 名称 |
[4-[(2-bromoacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsBrNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
InChI 键 |
VATIUZAZSWNDAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O |
同义词 |
N-(bromoacetyl)-4-arsanilic acid N-(bromoacetyl)-para-arsanilic acid NBAAA p-bromoacetylarsanilic acid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
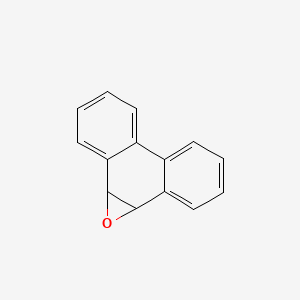


![3,3-Dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220279.png)

